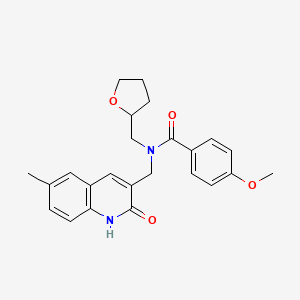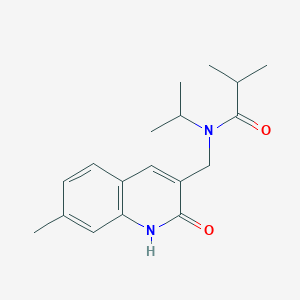
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, also known as Q-VD-OPh, is a small molecule inhibitor that has been extensively studied in the field of biochemistry and cell biology. It is a potent inhibitor of caspases, which are enzymes that play a crucial role in programmed cell death or apoptosis. Q-VD-OPh has been used in various scientific research applications to study the mechanism of action of caspases and their role in various physiological and pathological processes.
作用机制
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide acts as a potent inhibitor of caspases by binding to the active site of the enzyme and preventing its activation. It has been shown to inhibit both initiator caspases, such as caspase-8 and caspase-9, and effector caspases, such as caspase-3 and caspase-7. This compound has been shown to be more effective than other caspase inhibitors, such as z-VAD-fmk and DEVD-fmk.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to prevent apoptosis in various cell types, including cancer cells, neurons, and immune cells. This compound has also been shown to prevent inflammation by inhibiting the activation of caspases in immune cells. In addition, this compound has been shown to improve the survival of cells in various disease models, such as stroke and traumatic brain injury.
实验室实验的优点和局限性
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has several advantages for use in lab experiments. It is a potent and selective inhibitor of caspases, which allows for the specific inhibition of apoptosis. This compound has also been shown to be more effective than other caspase inhibitors, such as z-VAD-fmk and DEVD-fmk. However, this compound has limitations in its use in lab experiments. It has been shown to have off-target effects on other enzymes, such as calpain and cathepsin B. In addition, this compound has limited solubility in aqueous solutions, which can affect its bioavailability.
未来方向
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide in scientific research. One direction is to investigate the role of caspases in various disease models, such as cancer, neurodegenerative diseases, and inflammation. This compound can be used to study the mechanism of action of caspases and their role in disease progression. Another direction is to optimize the synthesis method of this compound to obtain higher yields and purity of the product. This can improve the availability of the compound for use in lab experiments. Finally, future studies can investigate the off-target effects of this compound on other enzymes and their potential impact on the results of lab experiments.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide involves the reaction of 2-hydroxy-7-methylquinoline with isobutyryl chloride in the presence of a base to form the corresponding N-isobutyryl derivative. This intermediate is then reacted with N-isopropylamine to obtain the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the product.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has been widely used in scientific research to study the role of caspases in various physiological and pathological processes. It has been shown to inhibit caspases in a dose-dependent manner and prevent apoptosis in various cell types. This compound has been used in studies to investigate the role of caspases in cancer, neurodegenerative diseases, and inflammation.
属性
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-7-6-13(5)8-16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCWOOIQLIZNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
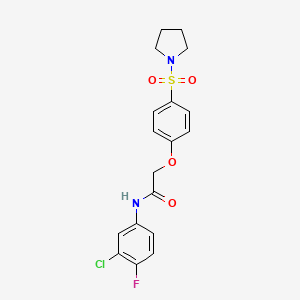
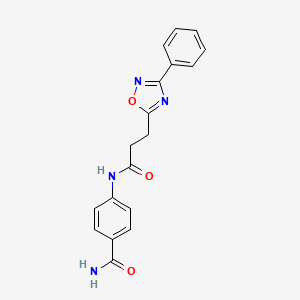
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
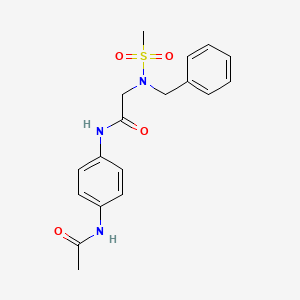
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)

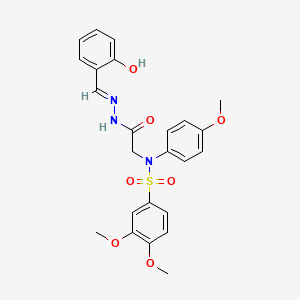
![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)



![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
